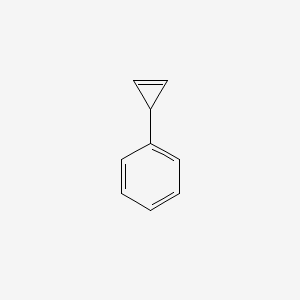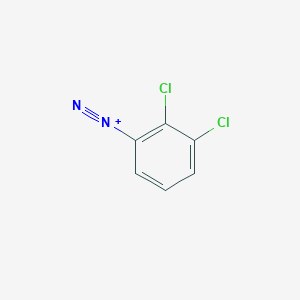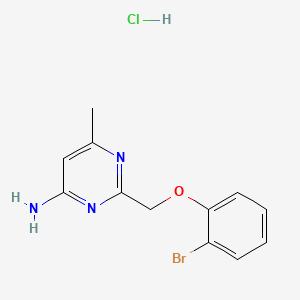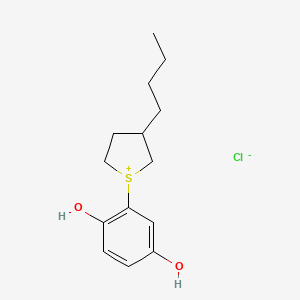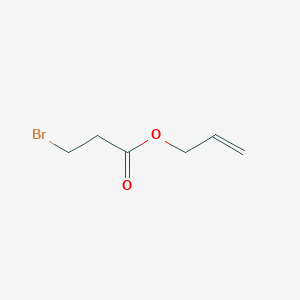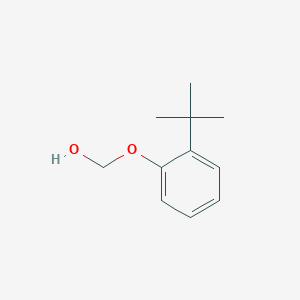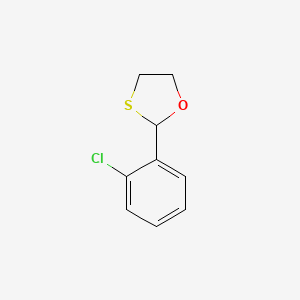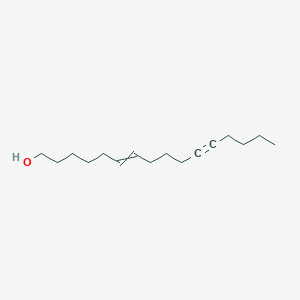![molecular formula C13H12ClNO3 B14341886 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline CAS No. 98328-97-3](/img/structure/B14341886.png)
5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline: is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a quinoline core substituted with a chloro group at the 5-position and a 1,3-dioxolan-2-ylmethoxy group at the 8-position. This structural arrangement imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline typically involves multiple steps, starting from 5-chloro-8-hydroxyquinoline. One common method includes the O-propargylation reaction followed by a copper-catalyzed 1,3-dipolar cycloaddition sequence . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the substituents, leading to different reduced forms of the compound.
Substitution: The chloro group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: The compound has shown potential in biological and medicinal research. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties . Research is ongoing to explore the specific biological activities of this compound and its potential therapeutic applications.
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, polymers, and other materials. The unique properties of this compound make it a valuable compound for developing new industrial products and processes .
Mécanisme D'action
The mechanism of action of 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting essential biological processes in pathogenic organisms . Additionally, the compound may inhibit key enzymes or receptors, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
8-Hydroxyquinoline: A precursor in the synthesis of various quinoline derivatives.
Uniqueness: 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
98328-97-3 |
|---|---|
Formule moléculaire |
C13H12ClNO3 |
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
5-chloro-8-(1,3-dioxolan-2-ylmethoxy)quinoline |
InChI |
InChI=1S/C13H12ClNO3/c14-10-3-4-11(13-9(10)2-1-5-15-13)18-8-12-16-6-7-17-12/h1-5,12H,6-8H2 |
Clé InChI |
JCGIMCZAGLBSBB-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


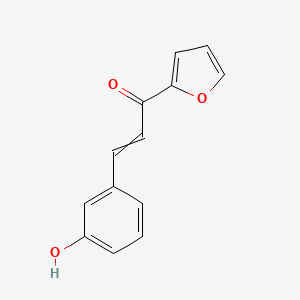
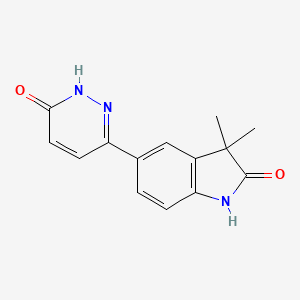
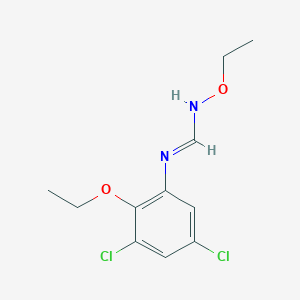


![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
